molecular formula C13H12INO4 B2604363 Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1909325-97-8

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2604363
CAS No.: 1909325-97-8
M. Wt: 373.146
InChI Key: ZGZIATSRWBSNDV-UHFFFAOYSA-N
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Description

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mode of action of a quinoline derivative would depend on its specific chemical structure and the target it interacts with. Generally, these compounds can inhibit or activate their targets, leading to changes in cellular functions .

The biochemical pathways affected by quinoline derivatives can be diverse, depending on the specific targets they interact with. These could include signaling pathways, metabolic pathways, or cell cycle pathways .

The pharmacokinetics of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .

The result of action of a quinoline derivative would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling, inhibition of pathogen growth, to induction of cell death .

The action environment, including factors like pH, temperature, and presence of other molecules, can influence the stability and efficacy of quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-iodoquinoline and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Reduction: Formation of hydroxyquinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in the study of quinoline derivatives and their chemical properties.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Ethyl 7-bromo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Ethyl 7-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Uniqueness

Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom can enhance the compound’s ability to undergo substitution reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

ethyl 7-iodo-1-methyl-2,4-dioxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-5-4-7(14)6-9(8)15(2)12(10)17/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZIATSRWBSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(C=C(C=C2)I)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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